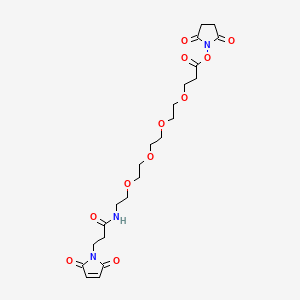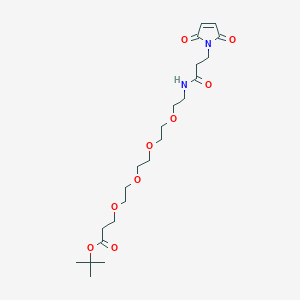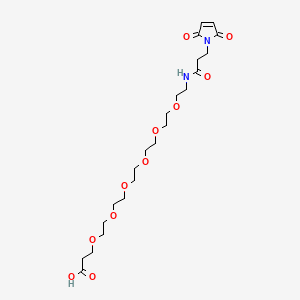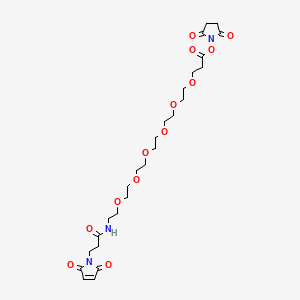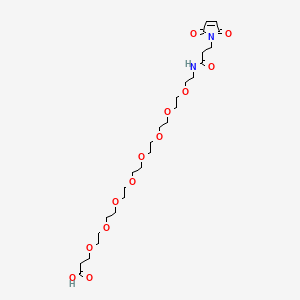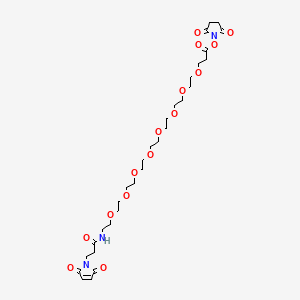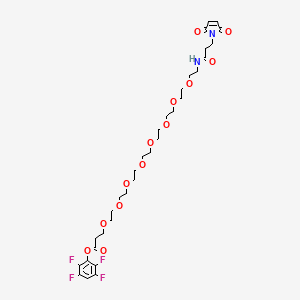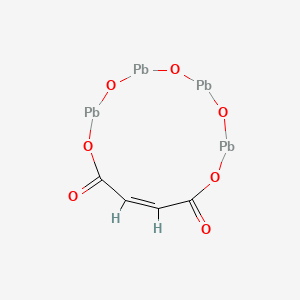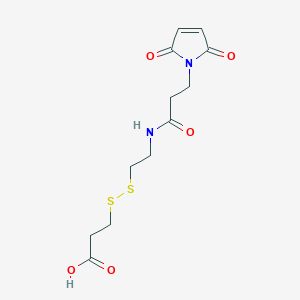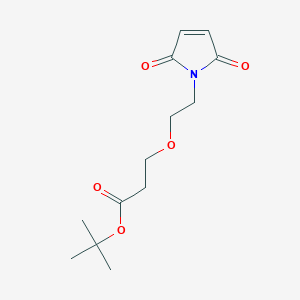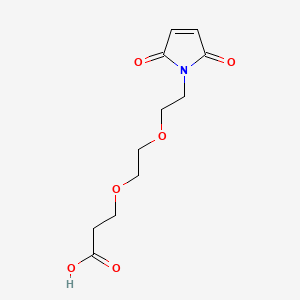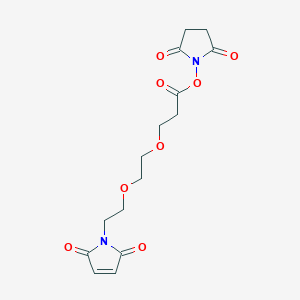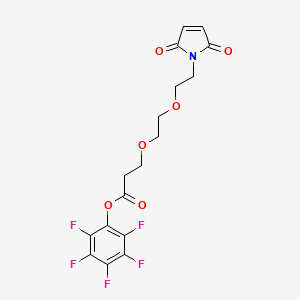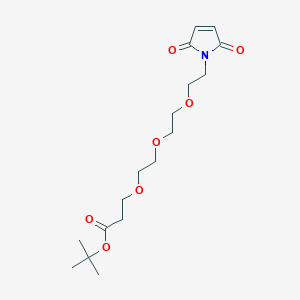
MDK03855
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDK03855, also known as A2AR antagonist 19, is an adenosine A2A receptor (A2AR) antagonist. MDK03855 has CAS#1454903-85-5. The last five digit of CAS# was used for name.
Scientific Research Applications
Role in Cancer Multi-Drug Resistance
MDK03855 has been studied in the context of cancer multi-drug resistance (MDR), a significant challenge in chemotherapy. Key proteins and pathways associated with metabolic adaptations in MDR have been identified, with a focus on AMPK as a central modulator in energy metabolism networks. This research highlights the potential of metabolic control in therapeutic interventions for MDR (Tan et al., 2019).
Impact on Melanoma Cells
Studies have explored the effect of MDK03855 on melanoma cells, particularly how it induces apoptosis selectively in cancer cells without affecting normal cells. The mechanism involves the activation of growth arrest and DNA damage (GADD)-inducible genes via the p38 MAPK pathway, influencing the selective induction of apoptosis in melanoma cells (Sarkar et al., 2002).
Advancements in Molecular Dynamics (MD) Software
Research on MDK03855 intersects with advancements in molecular dynamics software like Amber. Such software provides a comprehensive platform to study biological systems at the atomistic level, crucial for understanding the interactions and effects of MDK03855 at a molecular scale (Salomón-Ferrer et al., 2013).
Role in Hematopoietic Failure
The effect of MDK03855 on hematopoietic failure has been examined. P38 MAPK, a key player in this process, is overactivated in myelodysplasia bone marrows, and its inhibition can restore effective hematopoiesis (Zhou et al., 2007).
Implications in PI3K/AKT Pathway and MDR
Research on MDK03855 touches upon the PI3K/AKT pathway's role in modulating MDR in cancers. The pathway's aberrant activation is a significant cause of chemoresistance, highlighting the need for targeted therapeutic strategies (Liu et al., 2020).
properties
CAS RN |
1454903-85-5 |
|---|---|
Product Name |
MDK03855 |
Molecular Formula |
C17H10BrN3S2 |
Molecular Weight |
400.31 |
IUPAC Name |
4-[(E)-(4-Bromobenzylidene)amino]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C17H10BrN3S2/c18-13-8-6-12(7-9-13)11-20-16-15(10-19)23-17(22)21(16)14-4-2-1-3-5-14/h1-9,11H/b20-11+ |
InChI Key |
CZGKLCQUUVSDMP-RGVLZGJSSA-N |
SMILES |
N#CC1=C(/N=C/C2=CC=C(Br)C=C2)N(C3=CC=CC=C3)C(S1)=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A2AR antagonist 19; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



